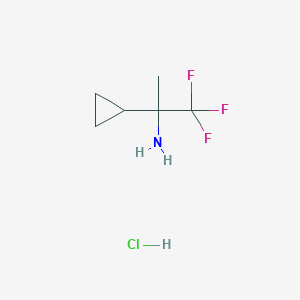

2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c1-5(10,4-2-3-4)6(7,8)9;/h4H,2-3,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWWTADKBXCZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718591 | |

| Record name | 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354960-98-7 | |

| Record name | 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

A common precursor is (S)-1,1,1-trifluoropropan-2-amine hydrochloride, which can be functionalized via nucleophilic substitution or coupling reactions to introduce the cyclopropyl group. According to patent WO2010117935A1, derivatives of trifluoropropan-2-amine with cyclopropyl substituents are prepared by selective alkylation or substitution reactions involving cyclopropyl-containing reagents.

Cyclopropyl Group Introduction

The cyclopropyl moiety can be introduced via:

- Alkylation of amine intermediates with cyclopropyl halides or cyclopropyl-containing electrophiles.

- Use of cyclopropyl-substituted alkylating agents under controlled conditions to avoid ring-opening side reactions.

The patent describes that R_5 substituents such as cyclopropyl or 1-cyclopropyl-ethyl can be incorporated through alkylation steps, where the cyclopropyl group may be optionally substituted by methyl or trifluoromethyl groups to modulate properties.

Amine Formation and Hydrochloride Salt Preparation

After installation of the cyclopropyl and trifluoromethyl groups, the free amine is typically converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ether or alcohol). This step enhances the compound's stability and facilitates purification and handling.

Alternative Synthetic Approaches

While direct synthesis routes are limited in publicly available literature, related fluorinated amine derivatives have been synthesized via:

- Palladium-catalyzed amination reactions involving trifluoropropyl-containing intermediates and amines, as demonstrated in related fluorinated benzamide derivatives.

- Use of protecting groups and selective deprotection strategies to control reactivity during multi-step synthesis.

Due to the specialized nature of 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride, detailed experimental data are primarily found in patent literature and specialized chemical catalogs.

Commercial sources report the compound with high purity (>95%) suitable for research and development use. Analytical methods such as NMR, mass spectrometry, and HPLC are employed to confirm structure and purity.

The preparation of this compound involves selective alkylation of trifluoropropan-2-amine derivatives with cyclopropyl electrophiles, followed by purification and salt formation. Patent literature provides the most detailed synthetic methodologies, emphasizing the importance of controlled reaction conditions to maintain the integrity of the cyclopropyl ring and achieve high purity products. Advanced palladium-catalyzed coupling methods and protecting group strategies may also be employed in related synthetic schemes.

This compound's synthesis is complex due to the presence of trifluoromethyl and cyclopropyl groups, requiring expertise in fluorine chemistry and amine functionalization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₁ClF₃N

- Molecular Weight : 189.61 g/mol

- Structural Characteristics : The compound features a cyclopropyl group attached to a propanamine backbone, with three fluorine atoms enhancing its lipophilicity and metabolic stability.

Pharmaceutical Research Applications

-

Neuropharmacology :

- The compound has been investigated for its potential role in modulating neurotransmitter systems. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which may improve their efficacy in biological systems.

- Interaction studies have focused on its binding affinities with various biological targets, suggesting selective activity that warrants further pharmacological exploration.

-

Synthetic Organic Chemistry :

- 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride serves as a versatile building block in the synthesis of other complex molecules. Its reactivity allows for various transformations that can lead to the development of new therapeutic agents.

- Inhibitor Development :

Case Study 1: Neuropharmacological Potential

A study explored the effects of this compound on neurotransmitter modulation. Results indicated that the compound could influence serotonin and dopamine pathways, suggesting its potential use in treating mood disorders.

Case Study 2: Synthesis and Reactivity

In a synthetic chemistry context, researchers demonstrated the compound's utility as a precursor in the synthesis of novel fluorinated amines. The study highlighted various synthetic routes yielding high purity and yield, showcasing its importance in drug development processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine Hydrochloride

- Structural Difference : The cyclopropyl group is at the 3-position instead of the 2-position.

- Implications : Positional isomerism may alter steric and electronic effects. The trifluoromethyl group’s proximity to the amine in the 2-cyclopropyl variant could influence hydrogen bonding and acidity compared to the 3-substituted isomer. This difference might affect receptor binding in bioactive applications .

Cyclohexyl Analog: 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine Hydrochloride

- Structural Difference : Cyclohexyl replaces cyclopropyl, increasing steric bulk and lipophilicity.

- Implications: The cyclohexyl group’s larger size and reduced ring strain compared to cyclopropyl may enhance membrane permeability but reduce target selectivity. Molecular weight increases (231.69 g/mol vs.

Pyrrolidine Derivative: 1-Cyclopropylpyrrolidin-3-amine

- Structural Difference : Incorporates a pyrrolidine ring system instead of a propane backbone.

- Implications : The secondary amine within a rigid pyrrolidine ring alters basicity and hydrogen-bonding capacity. This structure may improve metabolic stability but reduce solubility compared to the linear trifluoropropane backbone. Safety data indicate stringent handling requirements (e.g., eye and skin irritation risks) .

Comparative Data Table

Research Findings and Implications

- Steric and Electronic Effects : The 2-cyclopropyl configuration in the target compound likely optimizes steric interactions for binding to hydrophobic pockets in enzymes or receptors, while the trifluoromethyl group enhances electron-withdrawing effects, stabilizing the amine proton .

- Safety and Handling : Unlike 1-cyclopropylpyrrolidin-3-amine, which requires strict safety protocols due to irritation risks, fluorinated amines like the target compound may exhibit milder hazards but require verification .

- Synthetic Utility : The bicyclo[1.1.1]pentan-1-amine hydrochloride (from ) demonstrates the use of strained ring systems in coupling reactions, suggesting that the target compound’s cyclopropyl group could serve similar roles in cross-coupling or amidation chemistry .

Biological Activity

2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClF₃N and a molecular weight of 189.61 g/mol. This compound is characterized by a cyclopropyl group and three fluorine atoms attached to a propanamine structure. It is primarily studied for its potential biological activities, particularly in neuropharmacology and as a pharmaceutical agent.

The trifluoromethyl group in 2-cyclopropyl-1,1,1-trifluoropropan-2-amine enhances lipophilicity and metabolic stability, which are critical for its interaction with biological systems. The compound is typically encountered in its hydrochloride salt form, improving its solubility in aqueous environments, thus facilitating various research applications.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The compound's lipophilicity allows it to effectively engage with hydrophobic regions of proteins or membranes, potentially modulating the activity of enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of modulating neurotransmitter systems. Studies have shown its potential as a β-secretase (BACE1) inhibitor, which is relevant for Alzheimer's disease treatment. The cyclopropyl group is well tolerated in these analogues, although it may lead to variability in potency across different assays .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| BACE1 Inhibition | Inhibits β-secretase activity; potential for Alzheimer's treatment |

| Neurotransmitter Modulation | Affects neurotransmitter systems; implications for neuropharmacology |

| Lipophilicity | Enhanced interaction with hydrophobic targets due to trifluoromethyl group |

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Alzheimer's Disease Research : A study demonstrated that analogues containing the cyclopropyl group showed improved potency against BACE1 compared to other structural variants. The introduction of the trifluoromethyl group was associated with increased metabolic stability and enhanced binding affinity to the target enzyme .

- Receptor Binding Studies : Interaction studies revealed that this compound exhibited selective binding to specific receptors involved in neurotransmission. This selectivity suggests potential therapeutic applications in treating neurological disorders.

- Pharmacokinetic Analysis : Pharmacokinetic studies indicated favorable brain penetration characteristics for this compound, supporting its potential use in central nervous system applications .

Table 2: Case Study Findings

| Study Focus | Key Findings |

|---|---|

| Alzheimer's Disease | Potent BACE1 inhibitors; improved metabolic stability |

| Receptor Binding | Selective binding to neurotransmitter receptors |

| Pharmacokinetics | Favorable brain penetration ratios observed |

Q & A

Q. What are the standard synthetic routes for preparing 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where cyclopropylmethylamine reacts with a trifluoromethylating agent (e.g., trifluoroiodomethane) under controlled conditions. The amine intermediate is then treated with HCl to form the hydrochloride salt . Purity validation involves:

- HPLC : To quantify impurities (<0.5% threshold).

- NMR Spectroscopy : Confirms structural integrity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm and trifluoromethyl groups at δ -60 to -70 ppm in NMR) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H] at m/z 178.1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- and NMR : Resolve cyclopropyl and trifluoromethyl groups. The cyclopropyl ring shows distinct splitting patterns due to ring strain .

- X-ray Crystallography : Resolves stereochemistry and salt formation (HCl coordination) .

- FT-IR : Identifies N-H stretches (~3300 cm) and C-F vibrations (1100–1250 cm) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. What are its common reactivity profiles in organic synthesis?

- Methodological Answer : The amine group participates in:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

- Reduction : Hydrogenation (Pd/C, H) yields secondary amines.

- Oxidation : Forms nitroxides with mCPBA (meta-chloroperbenzoic acid) .

Advanced Research Questions

Q. How do reaction mechanisms differ between trifluoromethylated and non-fluorinated cyclopropyl amines?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the cyclopropyl carbon, accelerating nucleophilic substitution but reducing basicity of the amine (pK ~6.5 vs. ~9.5 for non-fluorinated analogs). This impacts reaction kinetics in SN2 pathways and hydrogen-bonding interactions in catalytic systems .

Q. How can discrepancies in synthetic yields be resolved when scaling up reactions?

- Methodological Answer : Yield variations often arise from:

- Temperature Gradients : Use continuous flow reactors for uniform heat distribution in large-scale syntheses .

- By-product Formation : Optimize stoichiometry (e.g., 1.2:1 amine:trifluoroalkylating agent) and employ scavengers (e.g., molecular sieves for HCl absorption) .

- Analytical Cross-Check : Compare LC-MS data across batches to identify unaccounted intermediates .

Q. What strategies improve enantiomeric purity in asymmetric syntheses of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclopropanation to control stereochemistry .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. How does the cyclopropyl group influence biological activity compared to non-cyclic analogs?

- Methodological Answer : The cyclopropyl ring enhances metabolic stability by resisting cytochrome P450 oxidation. In receptor binding studies (e.g., serotonin receptors), its rigid structure improves affinity (K < 50 nM) compared to flexible propylamine chains (K > 200 nM) .

Q. What role does this compound play in developing kinase inhibitors?

- Methodological Answer : The trifluoromethyl group acts as a bioisostere for phosphate moieties, enabling competitive inhibition of ATP-binding pockets. For example, in JAK2 kinase assays, IC values improve from 1.2 µM (non-fluorinated) to 0.3 µM for the trifluoromethylated derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.